molecular formula C22H17Cl2N3O3S B263687 2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide

2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide

Cat. No.: B263687
M. Wt: 474.4 g/mol
InChI Key: CNYJGAOGRFBCMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical properties and has been the subject of extensive research to explore its potential uses.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which are responsible for the production of harmful substances that can lead to the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects on the body. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been found to have a positive effect on the immune system and may help to reduce the risk of certain diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide in lab experiments include its unique chemical properties, which make it a potential candidate for various research applications. However, its limitations include its complex synthesis process and the need for specialized equipment and expertise to handle the compound safely.

Future Directions

There are numerous future directions for the research on 2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide. One potential direction is to explore its potential use as a drug for the treatment of various diseases, including cancer, inflammation, and infectious diseases. Additionally, further research is needed to better understand its mechanism of action and its potential side effects. Finally, there is a need for more efficient and cost-effective methods for synthesizing this compound to make it more widely available for research purposes.

Synthesis Methods

The synthesis of 2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide involves a series of complex chemical reactions. The most commonly used method for synthesizing this compound is the reaction between 2,3-dichlorobenzoic acid and 2-mercaptobenzothiazole in the presence of a base. This reaction is followed by the condensation of the resulting product with 3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinoline thiol to produce the final product.

Scientific Research Applications

The unique chemical properties of 2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide make it a potential candidate for various scientific research applications. One of its primary applications is in the field of medicinal chemistry, where it is being studied for its potential use as a drug for the treatment of various diseases.

Properties

Molecular Formula

C22H17Cl2N3O3S

Molecular Weight

474.4 g/mol

IUPAC Name

2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2,3-dichlorophenyl)acetamide

InChI

InChI=1S/C22H17Cl2N3O3S/c23-13-4-1-6-15(21(13)24)26-18(29)11-31-22-12(10-25)19(17-8-3-9-30-17)20-14(27-22)5-2-7-16(20)28/h1,3-4,6,8-9,19,27H,2,5,7,11H2,(H,26,29)

InChI Key

CNYJGAOGRFBCMK-UHFFFAOYSA-N

SMILES

C1CC2=C(C(C(=C(N2)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl)C#N)C4=CC=CO4)C(=O)C1

Canonical SMILES

C1CC2=C(C(C(=C(N2)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl)C#N)C4=CC=CO4)C(=O)C1

Origin of Product

United States

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